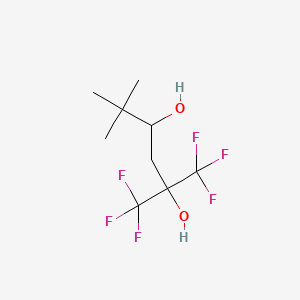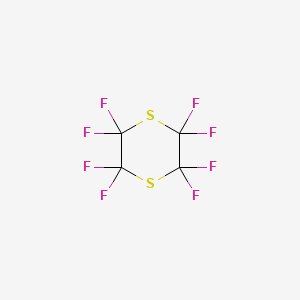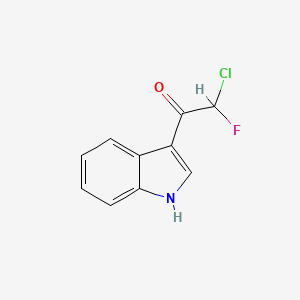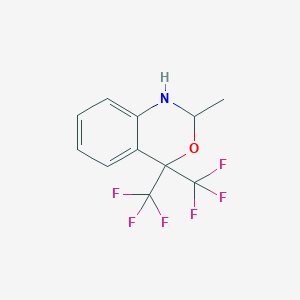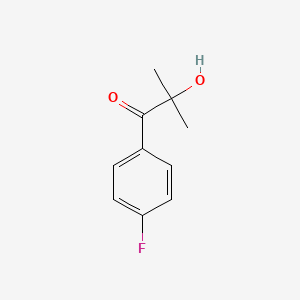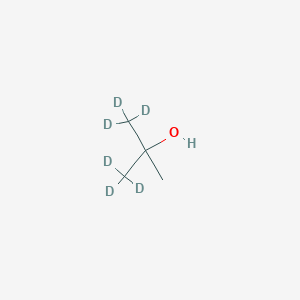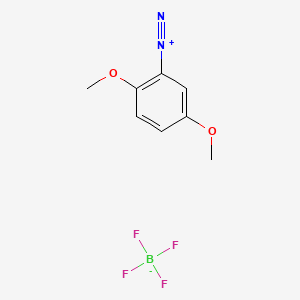
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) is an organic compound with the molecular formula C8H9N2O2.BF4. It is a salt of a diazonium cation and tetrafluoroborate anion. This compound is part of the aryl diazonium compounds, which are widely used in organic chemistry for various synthetic applications .
Méthodes De Préparation
The synthesis of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization Reaction: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. [ \text{C8H11NO2} + \text{HNO2} + \text{HCl} \rightarrow \text{C8H9N2O2Cl} + 2\text{H2O} ]
Salt Metathesis: The crude diazonium chloride is then reacted with tetrafluoroboric acid to yield the more stable tetrafluoroborate salt. [ \text{C8H9N2O2Cl} + \text{HBF4} \rightarrow \text{C8H9N2O2.BF4} + \text{HCl} ]
Analyse Des Réactions Chimiques
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group (N2) can be replaced by other groups such as halides, hydroxyl, and carboxyl groups. Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. [ \text{C8H9N2O2.BF4} + \text{CuCl} \rightarrow \text{C8H9ClO2} + \text{N2} + \text{BF3} ]
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative. [ \text{C8H9N2O2.BF4} + \text{H3PO2} \rightarrow \text{C8H11NO2} + \text{N2} + \text{BF3} ]
Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds, which are valuable in dye chemistry. [ \text{C8H9N2O2.BF4} + \text{C6H5OH} \rightarrow \text{C14H13N3O3} + \text{N2} + \text{BF3} ]
Applications De Recherche Scientifique
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Dye Chemistry: The compound is utilized in the production of azo dyes through coupling reactions with phenols and amines.
Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.
Biological Research: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) involves the formation of reactive intermediates, such as free radicals, during its reactions. These intermediates can undergo various transformations, leading to the substitution or coupling of the diazo group with other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) can be compared with other diazonium salts such as:
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the methoxy groups, making it less reactive in certain coupling reactions.
Benzenediazonium chloride: More reactive but less stable compared to the tetrafluoroborate salt.
2-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine substituent, which alters its reactivity and applications.
The presence of the 2,5-dimethoxy groups in benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) enhances its stability and reactivity in specific synthetic applications, making it a unique and valuable compound in organic chemistry .
Propriétés
Numéro CAS |
3108-15-4 |
|---|---|
Formule moléculaire |
C8H9BF4N2O2 |
Poids moléculaire |
251.98 g/mol |
Nom IUPAC |
2,5-dimethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C8H9N2O2.BF4/c1-11-6-3-4-8(12-2)7(5-6)10-9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |
Clé InChI |
GUASOEMIAFJCCZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1)OC)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


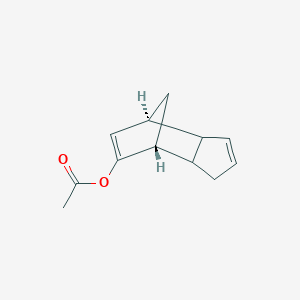
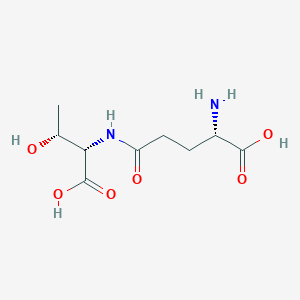
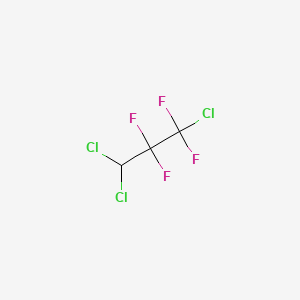
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

